molecular formula C17H16N2O2S B5797238 N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

Cat. No.: B5797238
M. Wt: 312.4 g/mol
InChI Key: PQJOXECFQQCBPM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzothiazole and acetamide functional groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.

    Acylation Reaction: The benzothiazole intermediate is then subjected to an acylation reaction with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide derivative.

    Substitution Reaction: Finally, the acetamide derivative is reacted with 2,6-dimethylaniline under appropriate conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: Due to its unique structural features, the compound is used in the design and synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various fine chemicals and specialty chemicals used in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The presence of the 2,6-dimethylphenyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazole derivatives and highlights its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-6-5-7-12(2)16(11)18-15(20)10-19-13-8-3-4-9-14(13)22-17(19)21/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOXECFQQCBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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